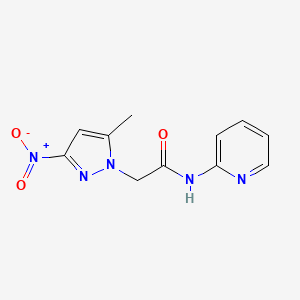![molecular formula C17H22N4O2 B5314510 N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline](/img/structure/B5314510.png)
N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline, also known as DPMA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPMA is a white to off-white powder that is soluble in organic solvents and has a molecular weight of 352.42 g/mol. In
作用機序
The exact mechanism of action of N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline is not fully understood, but it is believed to involve the modulation of sigma-1 receptors. N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline has been found to enhance the activity of sigma-1 receptors, which in turn leads to the activation of various signaling pathways and the modulation of ion channels and neurotransmitter release. This modulation of sigma-1 receptors is thought to underlie the analgesic, anxiolytic, and neuroprotective effects of N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline.
Biochemical and Physiological Effects:
N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline has been found to exhibit a range of biochemical and physiological effects, including analgesic, anxiolytic, and neuroprotective effects. N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline has been shown to reduce pain in animal models of neuropathic and inflammatory pain, and to reduce anxiety-like behavior in animal models of anxiety. N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline has also been found to protect against neurodegeneration in animal models of Parkinson's disease and Alzheimer's disease.
実験室実験の利点と制限
N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline has several advantages for lab experiments, including its high potency and selectivity towards sigma-1 receptors, its ability to cross the blood-brain barrier, and its favorable pharmacokinetic profile. However, N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline also has some limitations, including its relatively short half-life and the lack of a reliable method for quantifying its concentration in biological samples.
将来の方向性
There are several future directions for the study of N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline, including the development of more potent and selective sigma-1 receptor ligands, the investigation of the role of sigma-1 receptors in various physiological and pathological processes, and the exploration of the therapeutic potential of N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline in various disease states. Additionally, the development of new methods for quantifying N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline in biological samples could help to facilitate its use in preclinical and clinical studies.
合成法
The synthesis of N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline involves the reaction of 3-methoxyaniline with 5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-one in the presence of a suitable coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The resulting product is then purified by column chromatography to obtain N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline in high yield and purity.
科学的研究の応用
N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline has been extensively studied for its potential applications in various fields such as medicinal chemistry, pharmacology, and neuroscience. N-[1-(5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-ylcarbonyl)propyl]-3-methoxyaniline has been found to exhibit potent and selective binding affinity towards sigma-1 receptors, which are known to play a crucial role in various physiological and pathological processes. Sigma-1 receptors are widely distributed in the central and peripheral nervous system and have been implicated in the modulation of pain, anxiety, depression, and neurodegenerative diseases.
特性
IUPAC Name |
1-(6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl)-2-(3-methoxyanilino)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-16(19-13-5-4-6-15(9-13)23-2)17(22)20-7-8-21-12-18-10-14(21)11-20/h4-6,9-10,12,16,19H,3,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWWKAWEUXPYHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CCN2C=NC=C2C1)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)


![N-(5-oxo-2-propyl-5H-chromeno[3,4-c]pyridin-4-yl)acetamide](/img/structure/B5314458.png)

![2-(2-furyl)-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5314464.png)
![methyl 2-({2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acryloyl}amino)-5-propyl-3-thiophenecarboxylate](/img/structure/B5314468.png)
![5-benzylidene-3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione](/img/structure/B5314475.png)
![3-[5-(2-methoxyphenyl)-2-furyl]-1-phenyl-2-propen-1-one](/img/structure/B5314476.png)
![(3aS*,6aR*)-5-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]-3-[3-(4-fluorophenyl)propyl]hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5314484.png)
![2-(diethylamino)ethyl 4-({4-[5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoate](/img/structure/B5314489.png)
![1-acetyl-4-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)piperazine](/img/structure/B5314497.png)
![4-[(3-pyridin-3-ylisoxazol-5-yl)methyl]-2-(trifluoromethyl)morpholine](/img/structure/B5314514.png)
![(2S)-N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-2-(1H-tetrazol-1-yl)propanamide](/img/structure/B5314526.png)